![molecular formula C11H17NO2 B1444826 2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol CAS No. 42042-41-1](/img/structure/B1444826.png)
2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol
Overview
Description
2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol is a chemical compound with the CAS Number: 42042-41-1 . It has a molecular weight of 195.26 and its IUPAC name is 2-[(2-hydroxy-2-phenylethyl)amino]-1-propanol .
Molecular Structure Analysis
The InChI code for 2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol is 1S/C11H17NO2/c1-9(8-13)12-7-11(14)10-5-3-2-4-6-10/h2-6,9,11-14H,7-8H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The melting point of 2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol is between 122-125 degrees Celsius .Scientific Research Applications
Antiretroviral Therapy
2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol: has been identified as a potential inhibitor of non-nucleosidase reverse transcriptase inhibitors (NNRTIs) . NNRTIs are a class of antiretroviral drugs used to treat HIV. The compound’s ability to bind with the reverse transcriptase enzyme can prevent the replication of HIV, offering a promising avenue for enhancing antiretroviral therapy effectiveness.
Adenosine Receptor Analysis
This compound has been utilized in the functional analysis of adenosine receptor A2A through competitive binding assays . Adenosine receptors play a crucial role in biochemical processes, including neurotransmission and myocardial oxygen consumption. By studying the binding affinity of this compound to adenosine receptors, researchers can better understand receptor functions and develop targeted therapies.
Fungicidal Activity
The structural analogs of 2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol have shown potential fungicidal activities . These compounds have been tested against strains of Botrytis cinerea, a plant pathogen, indicating their use in agricultural fungicides to protect crops from fungal infections.
Safety and Hazards
properties
IUPAC Name |
2-[(2-hydroxy-2-phenylethyl)amino]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-9(8-13)12-7-11(14)10-5-3-2-4-6-10/h2-6,9,11-14H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INICMJJOXHIKKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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